molecular formula C7H3BrF2N2 B12979159 2-Bromo-6,7-difluoro-1H-benzo[d]imidazole

2-Bromo-6,7-difluoro-1H-benzo[d]imidazole

Cat. No.: B12979159
M. Wt: 233.01 g/mol
InChI Key: DVROZGKCHKVMRE-UHFFFAOYSA-N
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Description

2-Bromo-6,7-difluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine and fluorine atoms on the benzimidazole ring, which imparts unique chemical properties. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-difluoro-1H-benzo[d]imidazole typically involves the bromination and fluorination of a benzimidazole precursor. One common method is the electrophilic aromatic substitution reaction, where a benzimidazole derivative is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-difluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under appropriate conditions.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6,7-difluoro-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer properties.

    Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-difluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1H-benzo[d]imidazole: Lacks the fluorine atoms, which may result in different chemical properties and biological activities.

    6,7-Difluoro-1H-benzo[d]imidazole: Lacks the bromine atom, which can affect its reactivity and applications.

    2-Chloro-6,7-difluoro-1H-benzo[d]imidazole: Similar structure but with chlorine instead of bromine, leading to variations in chemical behavior.

Uniqueness

2-Bromo-6,7-difluoro-1H-benzo[d]imidazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H3BrF2N2

Molecular Weight

233.01 g/mol

IUPAC Name

2-bromo-4,5-difluoro-1H-benzimidazole

InChI

InChI=1S/C7H3BrF2N2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12)

InChI Key

DVROZGKCHKVMRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Br)F)F

Origin of Product

United States

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